![molecular formula C12H18N2O B2809559 1-[(4-Aminophenyl)methyl]piperidin-4-ol CAS No. 262368-63-8](/img/structure/B2809559.png)
1-[(4-Aminophenyl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Aminophenyl)methyl]piperidin-4-ol” is a chemical compound with the CAS Number: 262368-63-8 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1-(4-aminobenzyl)-4-piperidinol .
Molecular Structure Analysis
The InChI code for “1-[(4-Aminophenyl)methyl]piperidin-4-ol” is 1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“1-[(4-Aminophenyl)methyl]piperidin-4-ol” is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Evaluation of Ligands for D2-like Receptors
A study by Sikazwe et al. (2009) highlights the significance of arylalkyl substituents, like those found in "1-[(4-Aminophenyl)methyl]piperidin-4-ol", in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research underlines the potential of such compounds in the development of antipsychotic agents. The findings suggest that the composite structure, including arylalkyl moieties, is crucial for the selectivity and potency at these receptors, indicating the importance of structural features in targeting specific biological pathways (Sikazwe et al., 2009).
Discovery and Investigation of Piperidones as Antineoplastic Agents
Hossain et al. (2020) reviewed the development of a novel series of piperidones, which, like "1-[(4-Aminophenyl)methyl]piperidin-4-ol", involve piperidine structures. These compounds have shown potential as antineoplastic drug candidates due to their cytotoxic properties and ability to modulate multi-drug resistance. This review illustrates the potential of structurally related compounds in contributing to cancer therapy, emphasizing their tumour-selective toxicity and roles in apoptosis induction and mitochondrial function modulation (Hossain et al., 2020).
Chemistry and Pharmacology of Ohmefentanyl and Its Stereoisomers
The review by Brine et al. (1997) on ohmefentanyl, a member of the 4-anilidopiperidine class, provides insights into the structural activity relationships within this class. Although not directly related to "1-[(4-Aminophenyl)methyl]piperidin-4-ol", the research underscores the relevance of specific structural modifications on biological activity. This knowledge can be crucial for designing compounds with desired pharmacological effects (Brine et al., 1997).
High-Performance Thin-Layer Chromatography Assay Method for Linagliptin
A study on linagliptin, which includes piperidine as part of its structure, by Rode and Tajne (2021), focuses on the development of a high-performance thin-layer chromatography assay method. This research exemplifies the importance of analytical methods in ensuring the quality and stability of pharmaceuticals, providing a foundation for the reliable use of compounds in medical applications (Rode & Tajne, 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
1-[(4-aminophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHULNZHMWVPUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Aminophenyl)methyl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

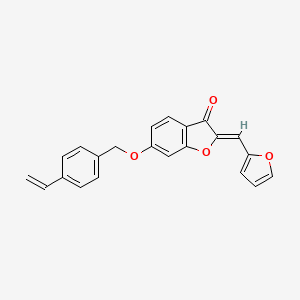
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2809477.png)
![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)
![1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone](/img/structure/B2809479.png)
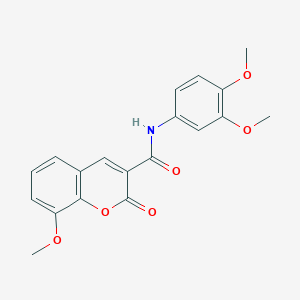
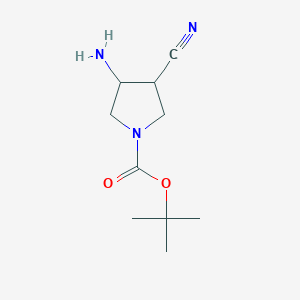
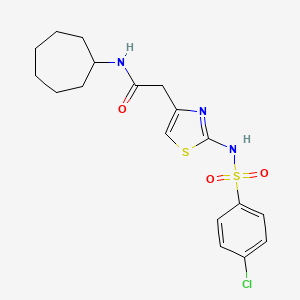
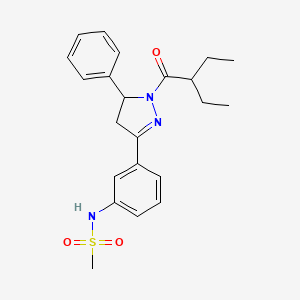
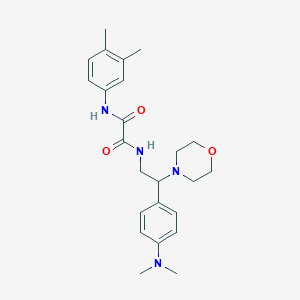

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)
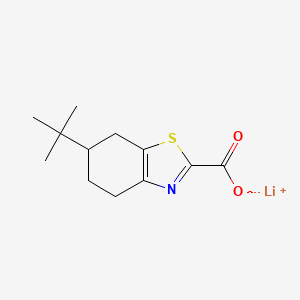
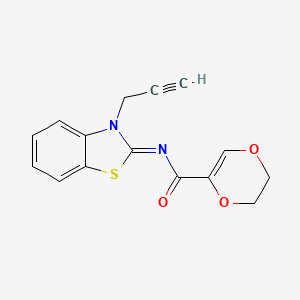
![2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2809499.png)